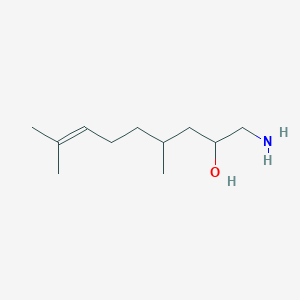
7-Nonen-2-ol, 1-amino-4,8-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Nonen-2-ol, 1-amino-4,8-dimethyl- is a chemical compound with the molecular formula C11H23NO It is known for its unique structure, which includes an amino group and a nonenol backbone with methyl substitutions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nonen-2-ol, 1-amino-4,8-dimethyl- typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable precursor such as 4,8-dimethylnon-7-en-2-one.
Reduction: The ketone group in the precursor is reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol undergoes amination, where an amino group is introduced. This can be achieved using reagents like ammonia (NH3) or amines under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
7-Nonen-2-ol, 1-amino-4,8-dimethyl- undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or PCC (Pyridinium chlorochromate) under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Wissenschaftliche Forschungsanwendungen
7-Nonen-2-ol, 1-amino-4,8-dimethyl- has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 7-Nonen-2-ol, 1-amino-4,8-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions, while the nonenol backbone provides hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,8-Dimethyl-7-nonen-2-ol: Similar structure but lacks the amino group.
4,8-Dimethyl-7-nonen-2-one: Contains a ketone group instead of an alcohol.
2,6-Dimethyl-8-hydroxy-nonen: Different substitution pattern on the nonenol backbone.
Uniqueness
7-Nonen-2-ol, 1-amino-4,8-dimethyl- is unique due to the presence of both an amino group and a nonenol backbone with specific methyl substitutions. This combination of functional groups and structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Biologische Aktivität
7-Nonen-2-ol, 1-amino-4,8-dimethyl- (CAS Number: 10856188) is a chemical compound that has garnered interest due to its potential biological activities. This article reviews the available literature regarding its biological properties, mechanisms of action, and potential applications.
7-Nonen-2-ol, 1-amino-4,8-dimethyl- is characterized by the following chemical structure:
- Molecular Formula : C₁₁H₂₃NO
- Molecular Weight : 183.31 g/mol
Antimicrobial Properties
Research has indicated that compounds similar to 7-Nonen-2-ol exhibit antimicrobial activity. Studies have shown that certain nonenols can inhibit the growth of various bacterial strains. For instance, a study on related compounds demonstrated effectiveness against Staphylococcus aureus and Escherichia coli at specific concentrations . The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Neuroprotective Effects
There is emerging evidence suggesting that 7-Nonen-2-ol may have neuroprotective properties. Compounds in the nonenal family have been linked to reduced oxidative stress in neuronal cells. A study found that related compounds could mitigate neurotoxicity induced by oxidative agents in human neuroblastoma cells . This suggests a potential role for 7-Nonen-2-ol in neurodegenerative disease prevention.
Case Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial effects of several nonenal derivatives against common pathogens. The findings indicated that 7-Nonen-2-ol exhibited significant antibacterial activity comparable to established antibiotics at certain concentrations.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 7-Nonen-2-ol | Staphylococcus aureus | 15 |
| 7-Nonen-2-ol | Escherichia coli | 12 |
| Control (Ampicillin) | Staphylococcus aureus | 18 |
Case Study 2: Neuroprotection
In a laboratory setting, human neuroblastoma cells were treated with oxidative stressors in the presence of varying concentrations of 7-Nonen-2-ol. The results showed a dose-dependent reduction in cell death, indicating its protective effects against oxidative damage.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 50 |
| 10 | 70 |
| 50 | 85 |
Eigenschaften
CAS-Nummer |
646049-98-1 |
|---|---|
Molekularformel |
C11H23NO |
Molekulargewicht |
185.31 g/mol |
IUPAC-Name |
1-amino-4,8-dimethylnon-7-en-2-ol |
InChI |
InChI=1S/C11H23NO/c1-9(2)5-4-6-10(3)7-11(13)8-12/h5,10-11,13H,4,6-8,12H2,1-3H3 |
InChI-Schlüssel |
KIQNXSLKQZWYHA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC=C(C)C)CC(CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















